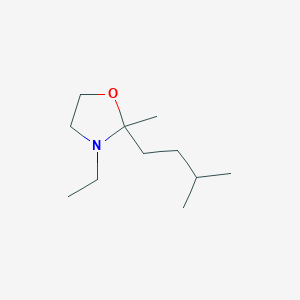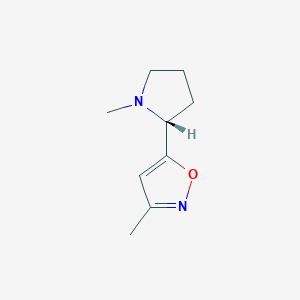
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. EMCH is a cyclic alcohol that contains an ethynyl group, which makes it a valuable synthetic intermediate for the preparation of various organic compounds.
Wirkmechanismus
The mechanism of action of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood, but it is believed to act by inhibiting the activity of enzymes that are involved in various biological processes. For example, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit various biochemical and physiological effects, including anticancer activity, inhibition of acetylcholinesterase activity, and potential use as a building block for the synthesis of various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility as a synthetic intermediate, which makes it a valuable building block for the synthesis of various organic compounds. However, one of the limitations of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, including its potential application in drug discovery, material science, and organic synthesis. In drug discovery, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a potential drug candidate for the treatment of Alzheimer's disease and cancer. In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a building block for the synthesis of new materials with unique properties. In organic synthesis, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.
Synthesemethoden
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol can be synthesized by several methods, including the Diels-Alder reaction, Grignard reaction, and Sonogashira coupling. The most common method for synthesizing (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is through the Diels-Alder reaction, which involves the reaction of 2-methyl-1,3-butadiene with ethynylmagnesium bromide in the presence of a Lewis acid catalyst. The resulting product is then treated with acid to yield (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol.
Wissenschaftliche Forschungsanwendungen
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of Alzheimer's disease.
In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals. It has also been studied as a potential precursor for the synthesis of graphene, a material that has gained significant attention due to its unique properties.
Eigenschaften
CAS-Nummer |
145681-98-7 |
|---|---|
Produktname |
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(1R)-3-ethynyl-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h1,9-10H,4-6H2,2H3/t9-/m1/s1 |
InChI-Schlüssel |
PLLPCYXAEHFXRV-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(C[C@@H](CC1)O)C#C |
SMILES |
CC1=C(CC(CC1)O)C#C |
Kanonische SMILES |
CC1=C(CC(CC1)O)C#C |
Synonyme |
3-Cyclohexen-1-ol, 3-ethynyl-4-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
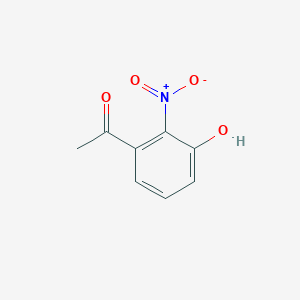
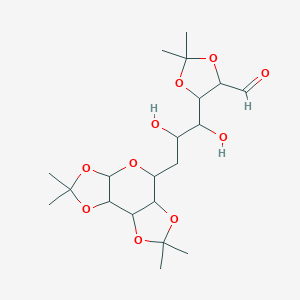
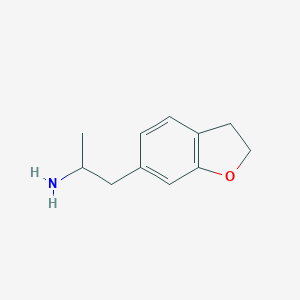
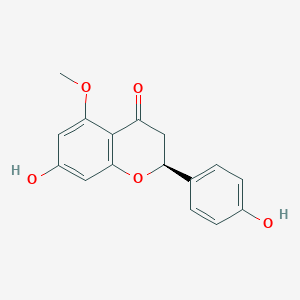
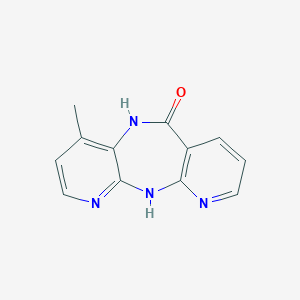
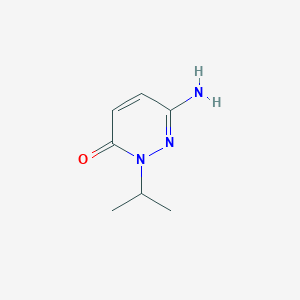

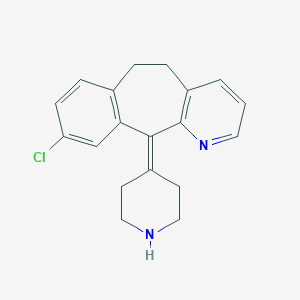
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
